molecular formula C19H19N3O4S B2466020 N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide CAS No. 1021137-17-6

N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide

Cat. No.: B2466020
CAS No.: 1021137-17-6
M. Wt: 385.44
InChI Key: CXRBOGZANXWWTG-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .

Scientific Research Applications

Gastroprotective Properties

Ebrotidine, a compound related to the structure of N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide, exhibits gastroprotective properties. This drug, distinct from other H2-blockers, possesses unique capabilities to promote mucosal repair and maintain mucosal integrity. Its cytoprotective properties stem from its ability to enhance the physicochemical characteristics of mucus gel, improve synthesis and secretion of gastric mucus components, and promote mucin macromolecular assembly. Furthermore, ebrotidine accelerates ulcer healing by increasing the mucosal expression of integrin receptors, EGF, and PDGF receptors, and modulates cell cycle progression during ulcer healing. It also preserves gastric epithelial integrity from calcium imbalance, making it a drug of great potential in ulcer disease treatment (Slomiany, Piotrowski & Slomiany, 1997).

Antifungal Properties

Research has also explored the antifungal properties of related compounds. A study reviewing various synthetic compounds against the pathogen Fusarium oxysporum f. sp. albedinis (F.o.a.), the causative agent of Bayoud disease, identified compounds with antifungal pharmacophore sites. These compounds possess specificity in their biological activity against F.o.a., indicating the potential of these compounds in antifungal applications (Kaddouri et al., 2022).

Anticancer Properties

Additionally, some derivatives of pyrazole, a structural component similar to the mentioned chemical, have demonstrated potential anticancer activities. The Knoevenagel condensation, a reaction involving this structural component, has been pivotal in synthesizing biologically significant molecules, some of which exhibit anticancer activity. These reaction products target various cancer targets like DNA, microtubules, Topo-I/II, and various kinases, indicating the relevance of these compounds in cancer research and potential therapy (Tokala, Bora & Shankaraiah, 2022).

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological effects, as well as the development of synthesis methods that are more efficient or environmentally friendly. Additionally, studies could be conducted to explore its potential applications in various industries .

Mechanism of Action

Properties

IUPAC Name

N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-13-17(19(24)22(20-13)15-7-5-4-6-8-15)18(23)14-9-11-16(12-10-14)27(25,26)21(2)3/h4-12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRBOGZANXWWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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